molecular formula C9H4F4O B14889405 4,5,6,7-tetrafluoro-1H-inden-2(3H)-one

4,5,6,7-tetrafluoro-1H-inden-2(3H)-one

Cat. No.: B14889405
M. Wt: 204.12 g/mol
InChI Key: ITUVVEMECAFQRB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-inden-2(3H)-one (CAS: 105955-32-6) is a fluorinated indanone derivative with the molecular formula C₉H₄F₄O . Its structure features a bicyclic indenone core substituted with four fluorine atoms at positions 4, 5, 6, and 5. The high degree of fluorination imparts unique electronic and steric properties, making it a compound of interest in materials science and pharmaceutical research.

Properties

Molecular Formula

C9H4F4O

Molecular Weight

204.12 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-1,3-dihydroinden-2-one

InChI

InChI=1S/C9H4F4O/c10-6-4-1-3(14)2-5(4)7(11)9(13)8(6)12/h1-2H2

InChI Key

ITUVVEMECAFQRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C(=C(C(=C2F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one typically involves the fluorination of an indene precursor. One common method involves the reaction of 2-indanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

Scientific Research Applications

4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Fluorination Patterns and Molecular Properties

Fluorination significantly alters the physicochemical properties of indanones. Below is a comparison with difluoro- and methyl-difluoro-substituted analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Fluorine Positions Key Features
4,5,6,7-Tetrafluoro-1H-inden-2(3H)-one 105955-32-6 C₉H₄F₄O 204.13* 4,5,6,7 High electronegativity, planar aromatic system
5,6-Difluoro-2,3-dihydro-1H-inden-1-one 161712-77-2 C₉H₆F₂O 168.14 5,6 Reduced steric hindrance, lower polarity
5,7-Difluoro-2,3-dihydro-1H-inden-1-one N/A C₉H₆F₂O ~168.14 5,7 Asymmetric fluorination, potential chiral centers
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one 63305-88-4 C₁₀H₈F₂O 182.17 5,6 Methyl group enhances lipophilicity

*Calculated based on formula C₉H₄F₄O: (9×12) + (4×1) + (4×19) + 16 = 204 g/mol.

Key Observations :

  • Electron-Withdrawing Effects : The tetrafluoro derivative exhibits stronger electron-withdrawing effects due to four fluorine atoms, which may enhance stability in electrophilic reactions compared to difluoro analogs .

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